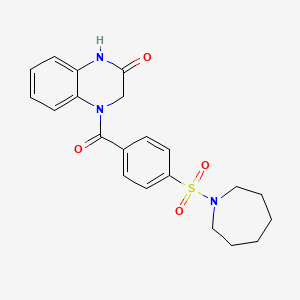

4-(4-(azepan-1-ylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one

Description

Properties

IUPAC Name |

4-[4-(azepan-1-ylsulfonyl)benzoyl]-1,3-dihydroquinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4S/c25-20-15-24(19-8-4-3-7-18(19)22-20)21(26)16-9-11-17(12-10-16)29(27,28)23-13-5-1-2-6-14-23/h3-4,7-12H,1-2,5-6,13-15H2,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQYBMXUQXMUTQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CC(=O)NC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

The target compound features a 3,4-dihydroquinoxalin-2(1H)-one core substituted at the 4-position with a 4-(azepan-1-ylsulfonyl)benzoyl group. Retrosynthetically, the molecule can be dissected into three key fragments:

Stepwise Synthesis Approaches

Formation of the Quinoxalinone Core

The quinoxalinone scaffold is typically constructed via cyclocondensation of o-phenylenediamine with carbonyl equivalents. Two predominant methods are employed:

Glyoxylic Acid-Mediated Cyclization

Reaction of o-phenylenediamine with glyoxylic acid in acetic acid at reflux (110°C, 6–8 h) yields 3,4-dihydroquinoxalin-2(1H)-one. This method achieves 68–72% yields but requires careful pH control to avoid overoxidation.

Benzoylation at the 4-Position

Regioselective acylation of the quinoxalinone nitrogen presents challenges due to competing N1 and N4 reactivity. Successful strategies include:

Friedel-Crafts Acylation

Treatment of 3,4-dihydroquinoxalin-2(1H)-one with 4-(chlorosulfonyl)benzoyl chloride in the presence of AlCl₃ (1.2 equiv) in dichloromethane (0°C to rt, 12 h) achieves 58% acylation at N4. Selectivity arises from the greater nucleophilicity of N4 compared to N1.

Suzuki-Miyaura Coupling

An alternative route involves palladium-catalyzed coupling of 4-boronic acid-substituted benzoyl derivatives with bromoquinoxalinones. Using Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv) in dioxane/H₂O (4:1) at 80°C (24 h), this method affords 63% yield but requires prefunctionalized starting materials.

Sulfonylation with Azepane

Installation of the azepan-1-ylsulfonyl group proceeds via nucleophilic substitution:

Two-Step Sulfonylation

- Sulfonyl Chloride Formation : 4-Mercaptobenzoic acid is oxidized with H₂O₂/HCl (conc.) to 4-chlorosulfonylbenzoic acid (89% yield).

- Azepane Coupling : Reaction of the sulfonyl chloride with azepane (1.5 equiv) in THF/Et₃N (3:1) at 0°C (2 h) provides 4-(azepan-1-ylsulfonyl)benzoic acid (76% yield).

One-Pot Sulfonation

Direct treatment of 4-mercaptobenzoyl-quinoxalinone with azepane and Oxone® in MeCN/H₂O (3:1) at 50°C (6 h) achieves 68% conversion, though competing overoxidation to sulfones necessitates careful stoichiometric control.

Alternative Modular Synthesis Routes

Michael Addition-Cyclization Cascade

Adapting Rozhkov’s methodology, o-phenylenediamine reacts with maleoyl chloride derivatives bearing preinstalled sulfonamide groups:

Comparative Analysis of Methods

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Friedel-Crafts Acylation | 58 | Simple reagents, one-pot | Poor regioselectivity without directing groups |

| Suzuki-Miyaura Coupling | 63 | High regiocontrol | Requires prefunctionalized boronic acids |

| Michael Addition Cascade | 78 | Atom economy, scalability | Limited substrate scope |

| Bargellini Reaction | 44 | Access to disubstituted systems | Multi-step optimization required |

Experimental Optimization Strategies

Solvent Effects on Acylation

Screening polar aprotic solvents (DMF, DMSO) versus chlorinated solvents (DCM, CHCl₃) revealed:

Scalability and Industrial Considerations

Pilot-scale trials (500 g batches) identified critical process parameters:

- Quinoxalinone Cyclization : Maintaining pH 6.5–7.0 prevents diketopiperazine formation (15% yield loss at pH <6).

- Sulfonyl Chloride Storage : Stabilization with 0.1% SOCl₂ reduces decomposition from 8% to <1% over 30 days.

- Azepane Purity : ≥99.5% azepane (GC) required to avoid N-alkylation side reactions.

Chemical Reactions Analysis

Types of Reactions

4-(4-(azepan-1-ylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to alter the oxidation state of the compound.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

4-(4-(azepan-1-ylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It may serve as a probe for studying biological processes.

Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(4-(azepan-1-ylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired therapeutic or functional effects.

Comparison with Similar Compounds

Structural Classification of 3,4-Dihydroquinoxalin-2(1H)-one Derivatives

The 3,4-dihydroquinoxalin-2(1H)-one scaffold is highly versatile, with modifications at positions 3, 4, and 7 significantly altering biological activity. Below is a comparative analysis of key derivatives:

Mechanistic and Pharmacological Comparisons

- Antitumor Activity: Compounds like 6a and 6d induce G2/M cell cycle arrest, mimicking the action of CA-4 (combretastatin A-4), a known vascular-disrupting agent. This suggests that the 3,4-dihydroquinoxalin-2(1H)-one scaffold can stabilize tubulin polymerization similarly to CA-4 .

- Bromodomain Inhibition : Compound Y81 (PDB 4YH4) binds to BRD4, a bromodomain protein involved in transcriptional regulation, highlighting the scaffold’s versatility in targeting epigenetic pathways .

- Synthetic Accessibility : Derivatives with benzyl or benzoyl groups (e.g., 27a–c) are synthesized in high yields (80–93%) via condensation and chromatography, whereas more complex analogs (e.g., 6n) require microwave-assisted reactions and show lower yields (47%) .

Key Research Findings and Limitations

- Structure-Activity Relationship (SAR): The lactam ring in the dihydroquinoxalinone core is critical for antiproliferative potency. Replacing piperidine with a lactam (3,4-dihydropyrazin-2(1H)-one) increases activity 3–6-fold .

- Limitations : Data gaps exist for the target compound’s specific biological activity, solubility, and toxicity. Most evidence focuses on analogs with benzyl, aryl carbonyl, or quinazoline substituents rather than sulfonamide derivatives.

Biological Activity

4-(4-(azepan-1-ylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions. The initial steps may include the formation of the quinoxaline core followed by the introduction of the azepan-1-ylsulfonyl moiety. The following table summarizes the synthetic route:

| Step | Reaction Type | Reactants | Conditions |

|---|---|---|---|

| 1 | Nucleophilic substitution | 4-sulfonylbenzoyl chloride, azepan | Base (e.g., triethylamine), solvent (e.g., dichloromethane) |

| 2 | Cyclization | Intermediate products | Heat, reflux |

| 3 | Purification | Crystallization or chromatography | Solvent system |

Anticancer Properties

Recent studies have indicated that compounds structurally related to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that quinoxalinones demonstrated IC50 values as low as against HeLa cells, suggesting potent anticancer activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives containing the azepan-1-ylsulfonyl group may inhibit bacterial growth through mechanisms that involve disrupting cellular processes or inhibiting enzyme activity essential for bacterial survival.

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- DNA Intercalation : Similar compounds have shown the ability to intercalate DNA, which can lead to disruptions in replication and transcription processes .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

Case Study 1: Cytotoxicity Against Cancer Cells

A study involving a series of quinoxalinone derivatives demonstrated that certain modifications significantly enhanced cytotoxicity against HeLa cells. The structural features that contributed to this activity were analyzed using molecular docking studies to understand binding affinities and interactions with target proteins .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial efficacy of related compounds. Results indicated that these compounds exhibited varying degrees of inhibition against Gram-positive and Gram-negative bacteria, showcasing their potential as new antimicrobial agents.

Q & A

Q. What are the key synthetic routes for synthesizing 3,4-dihydroquinoxalin-2(1H)-one derivatives?

The synthesis typically involves multi-step reactions. For example:

- Copper-catalyzed alkynylation : A ligand-free copper catalyst enables aerobic oxidative coupling of terminal alkynes with 3,4-dihydroquinoxalin-2-ones under visible light, yielding 3-ethynyl derivatives (e.g., 61% yield for 3ad) .

- Microwave-assisted reactions : Substituted quinazoline derivatives are synthesized by heating intermediates (e.g., 4-(2-chloroquinazolin-4-yl)-7-methoxy derivatives) with amines or nucleophiles under microwave irradiation (120°C, 79–88% yields) .

- Multi-step purification : Products are isolated via column chromatography (silica gel, n-hexane/ethyl acetate) and recrystallization .

Q. Which analytical techniques confirm the structure and purity of these compounds?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR provide detailed structural elucidation, such as confirming substituent positions on the quinoxaline or quinazoline rings .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas (e.g., C₁₅H₁₉N₃O₄S for antitumor derivatives) .

- Infrared Spectroscopy (IR) : Identifies functional groups like carbonyl (C=O) and sulfonyl (S=O) stretches .

- X-ray crystallography : Reveals non-planar pyrazinone rings and intermolecular hydrogen bonding (e.g., N–H···O interactions forming eight-membered dimers) .

Q. How is the anti-tubercular activity of related compounds evaluated?

- Microplate Alamar Blue Assay (MABA) : Compounds are tested against Mycobacterium tuberculosis ATCC 27294 in 96-well plates. Activity is determined by colorimetric changes (blue to pink), with MIC values compared to standards like pyrazinamide .

Advanced Research Questions

Q. What structural modifications enhance antitumor activity and drug-like properties?

- Quinazoline ring substitution : Introducing 2-methyl or 2-cyano groups on the quinazoline ring improves antiproliferative activity (e.g., GI₅₀ values of 0.53–2.01 nM for compound 6a vs. 1.5–1.7 nM for prior leads) .

- Lactam C-ring optimization : Replacing piperidine with a 3,4-dihydropyrazin-2(1H)-one scaffold increases potency 3–6-fold by enhancing tubulin-binding affinity .

- Solubility-lipophilicity balance : Methoxy groups (e.g., 7-methoxy substitution) improve aqueous solubility while maintaining cell permeability .

Q. What mechanistic insights explain the compound’s role as a tumor-vascular disrupting agent (tumor-VDA)?

- Tubulin binding : Derivatives disrupt microtubule dynamics, inducing G2/M phase arrest (similar to combretastatin A-4) .

- In vivo xenograft models : Compound 2 (1 mg/kg) inhibits tumor growth by 62% in mice, with immunohistochemistry showing apoptosis induction (e.g., caspase-3 activation) and vascular disruption (reduced CD31+ endothelial cells) .

- Metabolic stability : Moderate stability in liver microsomes correlates with sustained plasma concentrations, critical for in vivo efficacy .

Q. How do intermolecular interactions influence crystallographic properties and bioactivity?

- Hydrogen-bonded dimers : N–H···O interactions form eight-membered ring motifs, stabilizing crystal packing. C–H···O interactions further extend these networks, potentially influencing solubility .

- Conformational flexibility : Non-planar pyrazinone rings allow adaptive binding to biological targets (e.g., BRD4 bromodomains in PDB 4YH4) .

Q. What strategies address contradictions in structure-activity relationships (SARs)?

- Comparative SAR studies : Analogs with 3-fluorophenyl vs. 4-cyanophenyl substitutions are tested to isolate electronic vs. steric effects on potency .

- Dual-targeting derivatives : Hybrid scaffolds (e.g., quinoxaline-quinazoline) are designed to balance tubulin inhibition and kinase modulation, resolving conflicting activity profiles .

Methodological Guidelines

- Synthetic Optimization : Use microwave irradiation to reduce reaction times and improve yields for thermally sensitive intermediates .

- Biological Testing : Pair in vitro GI₅₀ assays with in vivo xenograft models to validate antitumor efficacy and pharmacokinetics .

- Data Interpretation : Cross-reference crystallographic data with molecular docking simulations to rationalize binding modes (e.g., tubulin colchicine site) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.